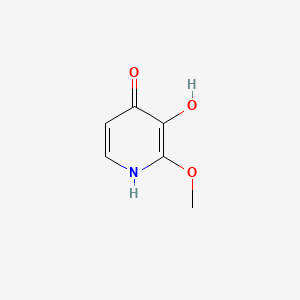

3-hydroxy-2-methoxy-1H-pyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDIGNXBILSVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxypyridin 4 One Derivatives

Established Synthetic Routes to 3-Hydroxypyridin-4-ones

The foundational routes to 3-hydroxypyridin-4-ones often leverage readily available starting materials and well-understood reaction mechanisms, making them robust and widely adopted in medicinal and coordination chemistry.

Condensation Reactions Utilizing Maltol (B134687) and Primary Amines

A prevalent and straightforward method for synthesizing 1-substituted-2-methyl-3-hydroxypyridin-4-ones involves the condensation of maltol with a primary amine. nih.gov This reaction is typically performed by heating the reactants under reflux. The choice of solvent and the presence of an acid or base can influence the reaction conditions and work-up procedure.

One common approach involves refluxing commercially available maltol with a suitable primary amine in an aqueous and ethanolic solution, often in the presence of hydrochloric acid. nih.gov The reaction can take an extended period, sometimes up to 72 hours, to proceed to completion. An alternative single-step pathway involves the direct reaction of maltol with a primary amine. researchgate.net For instance, reacting maltol with an excess of an amine like ethylamine (B1201723) in water, followed by reflux, yields the corresponding N-substituted pyridinone. researchgate.net

In some synthetic strategies, the hydroxyl group of maltol is first protected, for example, by benzylation. The protected maltol is then reacted with an alkylamine to form the benzylated pyridinone intermediate. The final step involves the removal of the protecting group, typically through catalytic hydrogenation under acidic conditions, to yield the desired 1-substituted-3-hydroxypyridin-4-one. researchgate.net

The yields for these condensation reactions can be modest, often ranging from 4% to 12% after purification by recrystallization or column chromatography. nih.gov

Table 1: Examples of 3-Hydroxypyridin-4-ones Synthesized from Maltol

| Starting Amine | Product | Yield (%) | Reference |

| Aniline | 3-Hydroxy-2-methyl-1-phenylpyridin-4-one | 6.56 | nih.gov |

| Ethylamine | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | Not specified | researchgate.net |

Michael-Type Addition Mechanisms in Pyridinone Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgbyjus.com The reaction proceeds via three main steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com

In the context of pyridinone synthesis, the aza-Michael addition, where a nitrogen nucleophile is used, is particularly relevant. ntu.edu.sg Intramolecular aza-Michael additions are a powerful strategy for constructing nitrogen-containing heterocyclic rings, including piperidines and pyridinones. rsc.orgresearchgate.net This process can be part of a domino or tandem reaction sequence, where multiple bonds are formed in a single pot. For example, a copper-catalyzed domino synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed that involves an aza-Michael addition, followed by aerobic dehydrogenation and intramolecular amidation. rsc.org

The mechanism typically begins with the formation of a nucleophile, such as an enolate, which then attacks the β-carbon of an α,β-unsaturated system. libretexts.org This 1,4-addition leads to an intermediate that can then cyclize. In the synthesis of piperidinones, for instance, an intramolecular aza-Michael addition can be a key ring-forming step. ntu.edu.sg This strategy highlights the versatility of the Michael addition in building complex heterocyclic scaffolds from acyclic precursors.

N-Alkylation of 3-Methoxy-2(1H)-pyridinones and Subsequent Demethylation

A versatile method for preparing substituted 3-hydroxypyridin-4-ones involves the N-alkylation of a pyridinone precursor followed by demethylation. The regioselective alkylation of pyridones can be challenging due to the tautomerism between the pyridone and hydroxypyridine forms, which can lead to mixtures of N- and O-alkylated products. organic-chemistry.org However, specific conditions have been developed to favor N-alkylation. For instance, the use of lithium hydride (LiH) as a base in DMF has been shown to provide high selectivity for the N-alkylation of 2-pyridones. pharm.or.jp Another method employs P(NMe2)3 to mediate the regioselective N-alkylation of 2-pyridones with α-keto esters under mild conditions. organic-chemistry.org

A key transformation in the synthesis of the target 3-hydroxy-pyridinone scaffold is the demethylation of a methoxy-substituted precursor. A notable example is the triethylamine (B128534) (Et3N)-induced demethylation of 3-alkynyl-4-methoxy-2-pyridones. nih.gov This reaction is part of a sequential process that can start from 3-iodo-4-methoxypyridin-2-ones. The process involves a Sonogashira coupling to introduce an alkynyl group, followed by the demethylation and a regioselective annulation to form furan-fused heterocycles. The demethylation step itself proceeds via an SN2 process induced by triethylamine. nih.gov This methodology provides a route to complex, fused heterocyclic systems derived from the pyridinone core.

Synthesis of Functionalized 3-Hydroxypyridin-4-one Analogues

Building upon the core 3-hydroxypyridin-4-one scaffold, various functionalized analogues have been synthesized to explore and enhance their biological activities. These include the incorporation of sugar moieties to form nucleoside derivatives and the conjugation to other bioactive molecules to create hybrid compounds.

Preparation of Nucleoside Derivatives

Nucleoside analogues are a critical class of compounds in medicinal chemistry. The synthesis of C-nucleosides, where the nucleobase is connected to the sugar via a carbon-carbon bond, offers increased stability against enzymatic degradation compared to natural N-nucleosides. researchgate.net Several strategies exist for the synthesis of pyridinone C-nucleosides. acs.orgnih.gov

One major approach is the direct coupling of a preformed aglycone (the pyridinone ring) with a carbohydrate moiety. acs.orgurfu.ru This often involves the generation of an organometallic derivative of the pyridinone which then reacts with a protected sugar lactone or a similar electrophilic sugar derivative. Another powerful method is the Heck reaction, which can be used to couple a glycal (an unsaturated sugar derivative) with an aryl iodide (the pyridinone precursor), followed by oxidation and reduction steps to furnish the desired ribo-C-nucleoside diastereoselectively. researchgate.net

These synthetic routes provide access to a range of pyridinone nucleoside analogues, which are valuable for investigating the functional roles of nucleobases in biological systems like RNA. nih.govacs.org

Table 2: General Approaches for Pyridinone C-Nucleoside Synthesis

| Synthetic Strategy | Key Reactants | Key Features | Reference(s) |

| Direct Coupling | Organometallic pyridinone, protected sugar lactone | Convergent synthesis, flexibility in aglycone structure. | acs.orgurfu.ru |

| Heck Reaction | Glycal, aryl iodide pyridinone precursor | Diastereoselective formation of β-anomer. | researchgate.net |

| Katada Rearrangement | Pyridine (B92270) N-oxide derivative | Construction of the pyridinone ring from a pyridine precursor. | acs.org |

Conjugation Strategies for Hybrid Molecules (e.g., Ciprofloxacin (B1669076) Conjugates)

To enhance the therapeutic potential of 3-hydroxypyridin-4-ones, they have been conjugated to other biologically active molecules, creating hybrid compounds with dual functionalities. A notable example is the synthesis of conjugates between 3-hydroxypyridin-4-ones and the antibiotic ciprofloxacin. These hybrids are designed to act as dual antibacterial and antibiofilm agents.

The synthesis of these conjugates typically involves preparing the 3-hydroxypyridin-4-one derivative with a suitable linker, which is then coupled to ciprofloxacin. nih.gov The key intermediates are often prepared using established methods for pyridinone synthesis. nih.gov The conjugation itself can be achieved through standard amide bond formation using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov Another strategy involves click chemistry, where an azide-functionalized pyridinone is reacted with an alkyne-modified ciprofloxacin in the presence of a copper catalyst. nih.gov These synthetic strategies allow for the creation of novel molecules that combine the iron-chelating and biofilm-disrupting properties of the pyridinone with the potent antibacterial activity of ciprofloxacin.

Derivatization for Enhanced Bioactivity and Specific Applications

The 3-hydroxypyridin-4-one (3,4-HPO) scaffold is a versatile platform for the development of bioactive molecules due to its strong metal-chelating properties and its capacity for chemical modification. srce.hr Derivatization of the core structure is a key strategy to enhance its inherent bioactivity and to tailor it for specific applications, ranging from therapeutic agents to analytical reagents.

One of the most extensively studied applications of 3,4-HPO derivatives is in the treatment of metal overload diseases, particularly iron overload. nih.gov The bidentate nature of the 3-hydroxy and 4-keto groups allows for strong and selective chelation of trivalent metal ions like Fe(III). kcl.ac.uk By synthesizing multidentate ligands, typically hexadentate, the affinity and specificity for target metal ions can be significantly improved. kcl.ac.ukrsc.org For instance, linking three 3-hydroxypyridin-4-one units to a tripodal backbone, such as tris(2-aminoethyl)amine (B1216632) (tren), results in powerful chelators. rsc.org Modifications to the pyridinone ring itself, such as altering the substituent on the ring nitrogen (N1 position), can fine-tune the properties of the resulting metal complex, affecting its lipophilicity, stability, and biological distribution. rsc.org

Beyond simple metal chelation, these derivatives have been developed as potential treatments for neurodegenerative diseases like Parkinson's disease. One strategy involves inhibiting the enzyme catechol-O-methyltransferase (COMT), which metabolizes the Parkinson's drug levodopa. nih.govnih.gov A series of N-substituted 3-hydroxypyridin-4-ones have been synthesized and evaluated as non-nitrocatechol COMT inhibitors. nih.govnih.gov Research has shown that benzyl (B1604629) substitution on the pyridinone nitrogen can yield compounds with significant inhibitory activity. nih.gov

The derivatization of the 3,4-HPO scaffold has also been explored for anticancer applications. Nucleoside analogues, where a ribofuranosyl or arabinofuranosyl sugar moiety is attached to the pyridinone ring, have been synthesized and tested for their antitumor potential. researchgate.net The 4-pyridone riboside, in particular, has shown notable in vitro activity against P-388 leukemia cells. researchgate.net

Furthermore, by combining the 3-hydroxypyridin-4-one scaffold with other pharmacophores, hybrid molecules with dual-action capabilities can be created. For example, derivatives bearing benzyl hydrazide substitutions have been synthesized, demonstrating potent activity as tyrosinase inhibitors and antioxidants. rsc.org This approach, known as fragment-based hybridization, aims to design novel inhibitors for enzymes implicated in skin pigmentation disorders. rsc.org

The table below summarizes research findings on the derivatization of 3-hydroxypyridin-4-ones for enhanced bioactivity.

Table 1: Derivatization of 3-Hydroxypyridin-4-ones for Specific Bioapplications

| Derivative Class | Target Application | Key Modification Strategy | Research Finding |

|---|---|---|---|

| N-Substituted 3-Hydroxypyridin-4-ones | COMT Inhibition (Parkinson's Disease) | Substitution at the N1 position with various alkyl and aryl groups. nih.gov | Benzyl-substituted derivatives were found to be the most potent inhibitors in the series, with IC50 values in the low micromolar range. nih.gov |

| 3-Hydroxypyridone Nucleosides | Antitumor Agents | Attachment of ribo- and arabinofuranosyl sugars to the pyridone ring. researchgate.net | The 4-pyridone riboside demonstrated greater activity against P-388 cells than the parent pyridone compound. researchgate.net |

| Tris(hydroxypyridinone) Ligands | Ga-68 PET Imaging | Linking three hydroxypyridinone units to a central scaffold. rsc.org | The THPH ligand showed high efficiency for chelating 68Ga under mild conditions, demonstrating its potential for kit-based radiopharmaceutical preparation. rsc.org |

Chemical Reactivity and Derivatization Patterns

The chemical reactivity of the 3-hydroxypyridin-4-one ring system is fundamental to its utility as a versatile scaffold in medicinal chemistry and materials science. The arrangement of the hydroxyl, keto, and ring nitrogen functionalities allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives with tailored properties.

Oxidation, Reduction, and Substitution Reactions of the Pyridinone Ring System

The 3-hydroxypyridin-4-one ring can undergo several types of reactions, although its inherent stability often requires specific conditions to achieve desired transformations.

Oxidation: The pyridine ring itself is relatively electron-deficient and generally resistant to oxidative conditions. However, the nitrogen atom can be oxidized to form pyridine N-oxides, which are versatile intermediates for further functionalization. nih.govacs.org Photochemical irradiation of these N-oxides can induce a rearrangement to form 3-hydroxypyridines, providing a synthetic route to this important class of compounds. nih.govacs.orgacs.org While direct oxidation of the 3-hydroxypyridin-4-one ring is not commonly reported, related enzyme-catalyzed oxidations, such as those by xanthine (B1682287) oxidase, are relevant in biological contexts. researchgate.net

Reduction: The pyridinone ring is not readily reduced. Catalytic hydrogenation under harsh conditions can lead to the saturation of the ring, forming piperidine (B6355638) derivatives. However, more commonly, reduction reactions are targeted at substituents on the ring rather than the core itself. For instance, a nitro group on an attached aromatic ring can be selectively reduced to an amine group using reagents like zinc under alkaline conditions, without affecting the pyridinone core. acs.org

Substitution Reactions: Substitution reactions are the most common and versatile transformations for derivatizing the 3-hydroxypyridin-4-one scaffold.

N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be readily substituted. A widely used synthetic method involves the reaction of a 3-hydroxy-4-pyrone (like maltol) with a primary amine. srce.hrnih.gov This reaction proceeds via a Michael-type addition followed by ring closure and dehydration to form N-substituted 3-hydroxypyridin-4-ones. srce.hr This is a key strategy for introducing a wide variety of functional groups to modulate the molecule's properties. nih.gov

Electrophilic Substitution: The electron-rich nature of the pyridinone ring facilitates electrophilic substitution. The Mannich reaction has been utilized to introduce substituents at the C2 position. kcl.ac.uk Similarly, aldol-type reactions can functionalize the C2 position. kcl.ac.uk

C3-Hydroxyl Group Derivatization: The hydroxyl group at the C3 position is crucial for the chelating ability of these compounds but can also be a site for modification. It is often protected, for instance as a benzyl ether, during multi-step syntheses to prevent unwanted side reactions. kcl.ac.uk This protecting group can then be removed in a final debenzylation step. researchgate.net The hydroxyl group can also be triflated to create a triflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, allowing the introduction of a vast array of nucleophiles. nih.gov

Strategic Chemical Modifications to Optimize Compound Properties

Chemical modifications of the 3-hydroxy-2-methoxy-1H-pyridin-4-one backbone and its analogues are strategically employed to fine-tune their physicochemical and biological properties for specific applications.

One primary goal is the optimization of metal chelation. For therapeutic iron chelators, modifications are designed to achieve high affinity and selectivity for Fe(III) over other biologically relevant metal ions. This is often accomplished by creating hexadentate ligands, which form highly stable 1:1 complexes with iron. kcl.ac.uk The nature of the linker and the substituents on the pyridinone rings can influence the pKa of the hydroxyl groups, which in turn affects the stability of the metal complex at physiological pH. rsc.org For applications in radiopharmacy, such as chelating Gallium-68, modifications are aimed at achieving rapid and efficient complexation under mild, kit-like conditions (room temperature, near-neutral pH). rsc.org Replacing a methyl group with a hydrogen on the ring nitrogen (N-H vs. N-CH3) was shown to increase affinity for Ga(III) and improve radiolabeling efficiency. rsc.org

Another key strategy is the enhancement of enzyme inhibitory activity. In the development of COMT inhibitors, various substituents were introduced at the N1 position of the pyridinone ring. nih.gov Comparing phenyl, cyclohexyl, and cyclopentyl substitutions revealed that the aromatic substituent provided slightly better inhibition, while the smaller cyclopentyl group resulted in the weakest inhibition, highlighting the importance of steric and electronic factors in the enzyme's active site. nih.gov For tyrosinase inhibitors, a fragment-based hybridization approach was used, where the 3-hydroxypyridin-4-one moiety was combined with a benzyl hydrazide group to create a molecule that could interact favorably with the enzyme's active site. rsc.org

Modifications are also made to improve drug-like properties. This includes tuning lipophilicity (logP) to influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the [68Ga(THPH)] complex was found to be less hydrophilic than its N-methylated counterpart, which could be advantageous for certain imaging applications. rsc.org Computational tools and physicochemical analysis are often employed alongside synthesis to predict and confirm that new derivatives possess favorable drug-like characteristics. rsc.org

The table below details strategic modifications and their outcomes.

Table 2: Strategic Modifications of the 3-Hydroxypyridin-4-one Scaffold

| Modification Strategy | Target Property | Example | Outcome |

|---|---|---|---|

| Altering N1-Substituent | Optimize Metal Selectivity | Replacing N1-CH3 with N1-H in a tris(hydroxypyridinone) ligand. rsc.org | Reduced affinity for Fe3+ and increased affinity for Ga3+, improving selectivity for radiolabeling. rsc.org |

| Varying N1-Substituent Size/Aromaticity | Enhance Enzyme Inhibition | Comparing phenyl, cyclohexyl, and cyclopentyl N1-substituents for COMT inhibition. nih.gov | Phenyl substitution was more favorable than aliphatic groups; smaller cyclopentyl group reduced potency. nih.gov |

| C3-Hydroxyl Derivatization | Create Versatile Intermediate | Conversion of the C3-hydroxyl group to a triflate. nih.gov | The resulting aryl triflate serves as a versatile precursor for palladium-catalyzed cross-coupling reactions to introduce diverse functional groups. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxypyridin-4-one (3,4-HPO) |

| Maltol |

| Levodopa |

| Tris(2-aminoethyl)amine (tren) |

| [68Ga(THPH)] |

| Pyridine N-oxide |

| 3-hydroxypyridine (B118123) |

Structural Elucidation and Tautomeric Equilibria of 3 Hydroxypyridin 4 One Systems

Characterization of Tautomeric Forms in 3-Hydroxypyridin-4-one Derivatives

The primary tautomeric relationship in these systems is the keto-enol tautomerism, which describes the equilibrium between the 3-hydroxypyridine (B118123) (enol form) and the 1H-pyridin-4-one (keto form). masterorganicchemistry.com For the parent compound, 3-hydroxypyridine, the enol form is the aromatic hydroxy-pyridine structure, while the keto tautomer exists as a pyridone. psu.edu Unlike 2- and 4-hydroxypyridines where the pyridone (keto) form generally predominates, the 3-hydroxy isomer presents a more complex scenario. psu.eduwayne.edu

In the gas phase or nonpolar solvents, the hydroxypyridine (enol) form is typically more stable. psu.edu However, the position of this equilibrium is highly sensitive to the environment. The introduction of substituents on the ring, such as the 2-methoxy group in 3-hydroxy-2-methoxy-1H-pyridin-4-one, can further influence the relative stability of the tautomers through electronic effects. researchgate.netumich.edu Spectroscopic methods like UV/Vis and NMR are instrumental in characterizing and quantifying the amounts of each tautomer present in a given condition. researchgate.netumich.edu For instance, studies on substituted 2-hydroxypyridines have shown that while NMR data can sometimes be ambiguous, UV/Vis spectroscopy allows for the quantitative determination of the two forms in various solvents. researchgate.net

A significant feature of the tautomerism of 3-hydroxypyridine is the zwitterionic (dipolar) nature of its keto form. psu.eduresearchgate.net This form, also described as a quinonoid zwitterion, possesses both a positive charge on the ring nitrogen and a negative charge on the oxygen atom. This charge separation makes its stability highly dependent on the polarity of the solvent. psu.eduacs.org

In polar solvents, especially water, the zwitterionic keto tautomer is significantly stabilized through interactions like hydrogen bonding. psu.eduacs.org This stabilization can shift the equilibrium towards the keto form. psu.edu Spectroscopic studies of 3-hydroxypyridine in water show distinct absorption peaks for the zwitterionic form, which are different from the neutral enol tautomer observed in nonpolar media. psu.eduresearchgate.net This characteristic absorption has been proposed as a useful probe for the hydrophobicity of microenvironments in biological systems. researchgate.netelsevierpure.com The equilibrium constant (K_T) for the tautomerization of 3-hydroxypyridine in aqueous solution is approximately 1.17, indicating a nearly 1:1 mixture of the enol and zwitterionic keto forms. acs.org

Computational Investigations of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the tautomerism of hydroxypyridinone systems. ruc.dkresearchgate.netresearchgate.net These calculations allow for the prediction of the geometries and relative stabilities of the different tautomers. ruc.dkresearchgate.net By calculating the total electronic energies of the keto and enol forms, researchers can determine which tautomer is more stable in the gas phase and estimate the energy difference between them. orientjchem.orgbohrium.com

For example, DFT studies on related pyridinyl diones have been performed at the B3LYP/6-311++G(d,p) level of theory to evaluate the energies of various conformers and tautomers. ruc.dk Such calculations often reveal that the keto form is the more stable species in many scenarios. orientjchem.orgbohrium.com For accurate predictions of absolute tautomerization energies, it is crucial to consider the effects of geometry optimization, the choice of basis set (including polarization functions), electron correlation, and zero-point vibrational energy. wayne.edu

| System | Method | Phase | Most Stable Form | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 2-Pyridone / 2-Hydroxypyridine | ab initio | Gas | 2-Pyridone | -0.3 | wayne.edu |

| 4-Pyridone / 4-Hydroxypyridine | ab initio | Gas | 4-Hydroxypyridine | 2.4 | wayne.edu |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | Gas | Keto | -17.89 | bohrium.com |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | Water | Keto | -16.50 | bohrium.com |

The solvent plays a critical role in determining the position of the tautomeric equilibrium. psu.eduacs.org Polar, protic solvents like water can stabilize the more polar zwitterionic keto tautomer through hydrogen bonding, shifting the equilibrium away from the less polar enol form that dominates in nonpolar environments. psu.eduacs.org

Studies combining spectroscopy with computational models have quantified these solvent effects. In binary mixtures of dioxane and water, increasing the water content leads to a decrease in the absorption signal for the enol form of 3-hydroxypyridine and a corresponding increase in the signal for the zwitterionic tautomer. psu.edu Computational analyses, such as those using the Polarizable Continuum Model (PCM), can simulate the solvent environment and calculate the relative energies of tautomers in different media. ruc.dkresearchgate.net These studies consistently show that polar solvents decrease the energy difference between the tautomers or even invert the stability order compared to the gas phase. orientjchem.orgbohrium.com Ab initio calculations suggest that for 3-hydroxypyridine, three water molecules are needed to effectively solvate the polar centers of each tautomer in a hydrogen-bond network. researchgate.netrsc.org

| Compound | Solvent | Predominant Tautomer | Observation | Reference |

|---|---|---|---|---|

| 3-Hydroxypyridine | 1,4-Dioxane (Nonpolar) | Enol (Hydroxypyridine) | Single absorption band at 278 nm. | psu.edu |

| 3-Hydroxypyridine | Water (Polar) | Keto (Zwitterionic Pyridone) | Emergence of absorption peak at 315 nm. | psu.edu |

| 3-Hydroxypyridine | Aqueous β-Cyclodextrin | Enol (Hydroxypyridine) | Zwitterion absorbance decreases, enol absorbance increases. | researchgate.net |

| Aryl-Thiadiazole Derivative | Chloroform (Nonpolar) | Enol | Favored in non-polar solvent. | nih.gov |

| Aryl-Thiadiazole Derivative | DMSO (Polar Aprotic) | Keto | Favored in polar aprotic solvent. | nih.gov |

The conversion between tautomers occurs via a proton transfer reaction. Quantum mechanical methods are employed to study the mechanism and energy barriers of this process. wayne.edu The transfer can occur intramolecularly or be assisted by solvent molecules. For 3-hydroxypyridine systems, the meta position of the hydroxyl group allows for reaction pathways involving a network of two or more water molecules that facilitate the proton transfer. psu.edu

DFT calculations can map the potential energy surface of the reaction and identify the transition state structure—the highest energy point along the reaction coordinate. orientjchem.org The energy difference between the starting tautomer and the transition state is the activation energy barrier for the tautomerization. bohrium.com For some keto-enol systems, the transition state has been found to be a four-membered ring conformation. orientjchem.org Furthermore, advanced computational methods can be used to investigate the role of nuclear quantum effects, such as tunneling, in the proton transfer process, providing a more complete picture of the reaction dynamics.

Advanced Spectroscopic and Crystallographic Studies

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule, providing data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not readily found in the surveyed literature, the analysis of closely related compounds demonstrates the power of this technique.

For instance, the X-ray diffraction study of 2-(4-Hydroxyphenyl)-3-methoxy-4H-chromen-4-one, a compound with a similar 3-methoxy-4-one arrangement on a different heterocyclic core, provides a clear example of the detailed structural information that can be obtained. researchgate.net Such studies reveal the planarity of ring systems, the torsion angles between different parts of the molecule, and how molecules pack together in a crystal lattice through hydrogen bonds and other interactions. researchgate.netnih.govresearchgate.net In the case of 2-(4-Hydroxyphenyl)-3-methoxy-4H-chromen-4-one, the substituent benzene (B151609) ring and the 4H-chromene skeleton were found to be twisted relative to each other, and the crystal structure is stabilized by a network of O—H···O hydrogen bonds. researchgate.net

Table 1: Example Crystallographic Data for a Related Methoxy-Substituted Heterocycle, 2-(4-Hydroxyphenyl)-3-methoxy-4H-chromen-4-one. researchgate.net

This table illustrates the type of data obtained from X-ray crystallography. The data pertains to the specified chromenone derivative, not this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2400 (5) |

| b (Å) | 4.9860 (2) |

| c (Å) | 21.9907 (9) |

| β (°) | 95.116 (4) |

| Volume (ų) | 1227.51 (9) |

Spectrophotometric Studies for Solution-Phase Characterization

UV-Visible spectrophotometry is a key technique for characterizing the behavior of 3-hydroxypyridin-4-ones in solution. It is particularly useful for studying tautomeric equilibria, protonation states, and the formation of metal complexes, as the absorption maxima (λ_max) are sensitive to changes in the electronic structure of the molecule.

Studies on related 3-hydroxypyridin-4-one derivatives demonstrate how this technique is applied. For example, spectrophotometry has been used extensively to investigate the chelation of metal ions like vanadium(V). nih.govmdpi.com In a study on the complexation of vanadium by a related ligand, the formation of the complex was monitored by the appearance of new absorption bands in the visible region of the spectrum. nih.gov The optimal pH for complex formation and the stoichiometry of the metal-ligand complex can be determined using methods like the continuous variation (Job's method) or the molar ratio method. iaea.org

Research on the extractive spectrophotometric determination of vanadium(V) using a 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR) ligand showed a distinct absorption maximum for the complex at 554 nm. mdpi.com Similarly, a study of a Niobium(V) complex with a chromen-4-one derivative identified a maximum absorbance in the 388-407 nm range. biointerfaceresearch.com These studies exemplify how spectrophotometry can quantify the formation and stability of such complexes in solution.

Table 2: Example Spectrophotometric Data for Metal Complexation by Related Ligands.

This table illustrates the application of spectrophotometry. The data pertains to the specified ligand-metal complexes, not complexes of this compound.

| System | Technique | Key Finding | Reference |

|---|---|---|---|

| Vanadium(V) with 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR) | Extractive Spectrophotometry | Absorption maximum (λ_max) of the complex at 554 nm in chloroform. | mdpi.com |

| Niobium(V) with 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one | Extractive Spectrophotometry | Complex shows maximum absorbance in the range of 388-407 nm in dichloromethane. | biointerfaceresearch.com |

| Vanadium(V) with α-hydroxy acids | Spectrophotometry | Established 1:2 metal-to-ligand stoichiometry for the formed complexes. | iaea.org |

Mentioned Compounds

Coordination Chemistry and Metal Chelation Properties of 3 Hydroxypyridin 4 One Ligands

Fundamental Principles of Metal Ion Coordination

The chelating ability of 3-hydroxypyridin-4-one derivatives is central to their function. These compounds are renowned as outstanding building blocks for creating agents designed for metal chelation. kcl.ac.uk Their molecular structure is easily synthesized and can be readily modified to produce chelators of varying denticity, including bidentate, tetradentate, and hexadentate ligands. kcl.ac.uk

The 3-hydroxypyridin-4-one scaffold is a classic example of a bidentate chelating agent. kcl.ac.uk Coordination with a metal ion occurs through the deprotonated 3-hydroxy group and the 4-carbonyl oxygen atom. This forms a stable five-membered chelate ring, which is a thermodynamically favored arrangement. This bidentate nature is a defining characteristic of the 3,4-HP class and is the foundation for their strong metal-binding properties. nih.govkcl.ac.uk While specific structural studies for 3-hydroxy-2-methoxy-1H-pyridin-4-one were not found, its behavior as a bidentate ligand is inferred from the extensive research on the 3,4-HP family.

The 3-hydroxypyridin-4-one class of ligands demonstrates a high affinity and selectivity for hard metal ions, particularly those with a high charge-to-radius ratio, such as trivalent cations. mdpi.comkcl.ac.uk They show a pronounced preference for Fe(III), Ga(III), and Al(III) over divalent metal ions like Cu(II) and Zn(II). mdpi.comrsc.org This selectivity is crucial for therapeutic applications, where targeting a specific metal ion (like excess iron) while avoiding the depletion of essential divalent metals is paramount. nih.gov

The specific substituents on the pyridinone ring play a critical role in modulating the electronic properties, and thus the metal affinity and selectivity, of the ligand. rsc.orgresearchgate.net For instance, the introduction of different functional groups can significantly alter the pFe³⁺ value (a measure of iron chelation efficacy at physiological pH). rsc.org

While general principles suggest that this compound would exhibit this characteristic selectivity for trivalent cations, specific quantitative data, such as stability constants or pM values for its complexes with Fe(III), V(V), Cu(II), Mg(II), Ga(III), or In(III), are not detailed in the surveyed scientific literature. Comparative data for other 3,4-HP derivatives are available and demonstrate the range of affinities within this ligand class. mdpi.comnih.gov

| Ligand | Metal Ion | pM Value (at pH 7.4) | Reference |

|---|---|---|---|

| Deferiprone (B1670187) (dmpp) | Fe(III) | 20.1 | mdpi.com |

| Cu(II) | 11.0 | mdpi.com | |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | Fe(III) | 22.0 | rsc.org |

| Cu(II) | 10.7 | rsc.org | |

| This compound | Data not available in surveyed literature |

Theoretical and Applied Aspects of Metal Chelation

The efficacy of a chelating agent is determined by its ability to form stable, soluble, and often transportable complexes with target metal ions. For 3-hydroxypyridin-4-ones, these characteristics are deeply rooted in the electronic and structural features of the molecule, which can be explored through both computational modeling and experimental studies of their role in metal sequestration and transport.

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of metal-ligand interactions at an electronic level. nih.gov These theoretical studies provide critical insights into complex formation, stability, and the electronic structure of chelates, complementing experimental data.

For the 3-hydroxypyridin-4-one scaffold, computational models are employed to:

Predict Geometric Structures: DFT calculations can determine the most stable geometries of the metal complexes, typically forming octahedral complexes with a 3:1 ligand-to-metal ratio (ML₃) for trivalent metal ions like Fe(III).

Analyze Electronic Properties: Modeling helps in understanding the nature of the bonding between the HPO ligand and the metal ion. It can elucidate the ligand-to-metal charge transfer (LMCT) bands observed in UV-Vis spectra, which are characteristic of Fe(III)-HPO complexes. nih.gov

Calculate Stability Constants: A key parameter for evaluating a chelator's effectiveness is its affinity for a specific metal ion. Computationally, the stability (log β) and protonation constants (pKa) can be predicted. The pM value (e.g., pFe³⁺), which indicates the metal sequestering power at physiological pH, is a crucial metric derived from these constants. It represents the negative logarithm of the free metal ion concentration under defined conditions.

Evaluate Substituent Effects: Theoretical models are invaluable for predicting how modifications to the HPO ring, such as the introduction of a methoxy (B1213986) group at the C2 position, influence its chelating properties. An electron-donating group like methoxy can alter the pKa of the 3-hydroxyl group and the electron density of the coordinating carbonyl oxygen, thereby modulating the stability and selectivity of the resulting metal complex. While direct computational studies on this compound are not extensively documented in the retrieved literature, research on related compounds provides a framework for understanding these effects. For instance, studies on 2-alkyl substituted HPOs have shown that even small changes at this position can significantly impact chelation efficiency.

The table below presents experimental data for related 3-hydroxypyridin-4-one compounds, illustrating the influence of substituents on iron(III) chelation efficiency.

| Compound Name | N1-Substituent | C2-Substituent | pFe³⁺ Value |

| 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone) | Methyl | Methyl | 19.4 |

| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Ethyl | 1'-hydroxyethyl | 21.4 |

| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Methyl | 1'-hydroxyethyl | 21.5 |

| This table is interactive. Data sourced from a study on 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones. |

This data clearly demonstrates that modifying the C2 position can enhance the iron sequestering power by two orders of magnitude compared to the benchmark drug Deferiprone. It is plausible that a 2-methoxy group would similarly influence the electronic environment to modulate the pFe³⁺ value.

The primary applied role of potent chelators like 3-hydroxypyridin-4-ones is the sequestration of metal ions. This is particularly relevant in the context of metal overload disorders, such as iron overload (hemochromatosis) resulting from regular blood transfusions.

Metal Ion Sequestration: The process of sequestration involves the chelator binding to a target metal ion, forming a stable, soluble complex that can be excreted from the body. The effectiveness of this process depends on several factors:

High Affinity and Selectivity: The ligand must have a very high affinity for the target metal (e.g., Fe³⁺) to compete successfully with endogenous metal-binding proteins like ferritin and transferrin. The high pFe³⁺ values of HPO derivatives are indicative of this strong binding capacity.

Kinetics of Complexation: The rate at which the chelator binds the metal is also crucial for its in vivo efficacy. HPOs are known to bind hard metals rapidly in aqueous media.

Formation of Neutral Complexes: For a chelator to be orally active and cross biological membranes to access intracellular metal pools, it should ideally form a neutral, lipophilic complex with the metal ion. HPOs, being monoprotic bidentate ligands, form neutral 3:1 complexes with M³⁺ ions, facilitating their transport across cell membranes.

While this compound itself is not a widely commercialized chelator, it is structurally analogous to compounds designed for this purpose. In some synthetic routes for HPO-based chelators, a methoxy group is used as a protecting group for the 3-hydroxyl function, which is later removed to yield the active chelating molecule. However, the study of HPOs with various substituents is an active area of research to develop new agents with improved efficacy and safety profiles. For example, HPO-functionalized polymers have been synthesized to act as non-absorbable iron-binding resins for waste remediation and potential therapeutic use.

Metal Ion Transport: Once sequestered, the metal-ligand complex must be transported out of the cell and ultimately excreted from the body. The neutral charge of the Fe(HPO)₃ complex is a key feature that promotes its passive diffusion across lipid membranes, allowing it to shuttle iron out of iron-loaded cells and tissues. This mobilized iron can then be eliminated, for instance, via biliary excretion. The design of novel HPO ligands often aims to optimize this transport by modifying substituents to balance hydrophilicity (for solubility in blood) and lipophilicity (for membrane permeability). The introduction of a 2-methoxy group would be expected to increase the lipophilicity of the ligand compared to an unsubstituted analogue, potentially influencing its transport characteristics.

Biological Activities and Mechanistic Pathways of 3 Hydroxypyridin 4 One Derivatives

Antiviral Activities and Mechanisms of Action of 3-Hydroxypyridin-4-one Derivatives

Derivatives of 3-hydroxypyridin-4-one have emerged as a versatile class of compounds with significant potential in antiviral drug discovery. Their inherent metal-chelating properties are central to their mechanisms of action against various viral enzymes. These compounds have been investigated for their ability to inhibit critical viral processes, including reverse transcription, integration of viral DNA into the host genome, and endonuclease activity essential for viral replication.

Inhibition of Viral Reverse Transcriptase (e.g., HIV-1 RT)

The inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a key strategy in the management of HIV/AIDS. Pyridinone derivatives have been identified as potent non-competitive inhibitors of HIV-1 RT.

Research has shown that the inhibitory potency of these compounds is dependent on the primary structure of the template RNA. For instance, in reactions incorporating a single deoxynucleotide, the half-maximal inhibitory concentration (IC50) values ranged from 20 to 200 nM, varying with the position of the incoming deoxynucleotide on the template. However, the inhibitory potency was found to be largely independent of the identity of the incoming nucleotide base itself nih.gov.

One representative pyridinone inhibitor, L-696,229, demonstrated non-competitive inhibition against deoxynucleotide triphosphate in reactions that incorporated more than one nucleotide per primer nih.gov. This compound also exhibited slow-binding characteristics, and by analyzing the reduction in the burst of synthesis, the apparent equilibrium constant for the dissociation of the RT-inhibitor complex was estimated to be 400 nM nih.gov.

Furthermore, a series of 3-hydroxypyrimidine-2,4-dione derivatives have been studied as inhibitors of the RT-associated ribonuclease H (RNase H) activity, which is another crucial function of HIV-1 RT nih.gov. Molecular docking studies of these compounds have identified key interactions with amino acid residues within the enzyme's active site, such as Gln475, Asp549, and Tyr501, which are critical for the inhibitory activity nih.gov.

| Compound | Target | Inhibition Type | IC50 / Kd |

| L-696,229 | HIV-1 Reverse Transcriptase | Non-competitive | 20-200 nM (IC50) |

| L-696,229 | HIV-1 Reverse Transcriptase | 400 nM (Kd) | |

| 3-Hydroxypyrimidine-2,4-dione derivatives | HIV-1 RT-associated RNase H | - | - |

Targeting Viral Integrase (e.g., HIV-1 IN)

HIV-1 integrase (IN) is another essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process makes IN a prime target for antiretroviral therapy. Derivatives of 3-hydroxy-pyran-4-one and 3-hydroxy-pyridine-4-one have been rationally designed and synthesized as novel HIV-1 IN inhibitors nih.gov.

Bioassays have revealed that several of these analogues exhibit favorable inhibitory activities against HIV-1 IN, with activity in the low micromolar range. Notably, halogenated derivatives have shown the most promising anti-HIV profiles, demonstrating both significant inhibitory activity and reduced toxicity nih.gov. The development of these compounds is guided by computational analysis using 3D models of the HIV-1 IN/DNA complex to understand their binding modes nih.gov.

The 3-hydroxy-4-pyridone scaffold is recognized as a promising metal-binding pharmacophore for designing inhibitors of metalloenzymes like HIV-1 IN. These inhibitors function by chelating the metal ions in the enzyme's active site, which are crucial for its catalytic activity researchgate.net.

| Compound Class | Target | Key Findings |

| 3-hydroxy-pyran-4-one derivatives | HIV-1 Integrase | Favorable inhibitory activities in the low micromolar range. |

| 3-hydroxy-pyridine-4-one derivatives | HIV-1 Integrase | Halogenated derivatives show promising anti-HIV profiles with reduced toxicity. |

Inhibition of Viral Endonucleases (e.g., Influenza PA Endonuclease)

The endonuclease activity of the influenza virus RNA-dependent RNA polymerase is a critical target for the development of new anti-influenza agents. The N-terminal domain of the polymerase acidic (PA) protein (PAN) contains the endonuclease active site and is a promising target for broad-spectrum anti-influenza drugs due to its high conservation among different influenza virus subtypes mdpi.com.

Phenyl substituted 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of the influenza A endonuclease. These compounds act as bimetal chelating ligands at the active site of the enzyme. Two of the more potent compounds in one study exhibited IC50 values of 11 and 23 nM in an enzymatic assay rutgers.edu. Crystal structures have revealed that these inhibitors have distinct binding modes where they chelate the two active site metal ions (M1 and M2) using only two chelating groups rutgers.edu.

Similarly, 3-hydroxyquinolin-2(1H)-one derivatives have also been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. An X-ray crystal structure of one such derivative complexed with the influenza endonuclease confirmed that it chelates the two metal ions at the active site of the enzyme nih.govrutgers.edu.

| Compound Class | Target | IC50 Values | Mechanism of Action |

| Phenyl substituted 3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | 11 nM and 23 nM for two potent compounds | Bimetal chelation at the active site |

| 3-hydroxyquinolin-2(1H)-ones | H1N1 Influenza A Endonuclease | - | Bimetal chelation at the active site |

Other Enzymatic and Biological Modulations

Beyond their antiviral properties, derivatives of 3-hydroxypyridin-4-one demonstrate a range of other biological activities, primarily stemming from their ability to chelate metal ions. This property allows them to modulate the function of various metal-dependent enzymes.

Tyrosinase Enzyme Inhibition via Copper Chelation

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. The inhibition of tyrosinase is of significant interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders. The 3-hydroxy-4-keto moiety present in many hydroxypyridinone structures is known to chelate copper ions within the active site of tyrosinase, leading to its inhibition mdpi.comnih.gov.

A study on 3-hydroxypyridine-4-one derivatives containing benzohydrazide groups reported tyrosinase inhibitory effects with IC50 values ranging from 25.29 to 64.13 μM. The most potent compound in this series showed an IC50 of 25.29 μM rsc.org. Molecular docking studies have indicated that these compounds interact with key histidine residues in the binding pocket of the tyrosinase enzyme, which are involved in coordinating the essential copper atoms rsc.org.

The inhibitory activity of these compounds is often competitive, as they mimic the substrate of tyrosinase and bind to the free enzyme, preventing the substrate from accessing the active site nih.gov.

| Compound Class | Target | IC50 Range | Mechanism of Action |

| 3-hydroxypyridine-4-one derivatives with benzohydrazide groups | Tyrosinase | 25.29 - 64.13 μM | Copper chelation and interaction with active site histidine residues |

Influence on Metal-Dependent Enzymatic Processes

The metal-chelating ability of 3-hydroxypyridin-4-one derivatives gives them the potential to influence a wide array of metal-dependent enzymatic processes. This versatile structural scaffold has been explored for its ability to inhibit various metalloenzymes beyond those involved in viral replication and pigmentation nih.gov.

Metal ions are implicated in several neurodegenerative diseases, and the dyshomeostasis of these ions can lead to oxidative stress and protein aggregation. Novel multifunctional hydroxypyridinone ligands have been designed and synthesized to bind metal ions such as Cu(II), Zn(II), and Fe(III) researchgate.netnih.gov. These compounds are being investigated for their potential to modulate the pathological processes associated with diseases like Alzheimer's by targeting metal-amyloid interactions researchgate.netnih.gov.

The ability of these compounds to interact with and sequester metal ions underscores their broad therapeutic potential in conditions where metal-dependent enzymatic processes are dysregulated.

Role as Precursors in Metabolic Pathways (e.g., Vitamin B6 metabolism-related analogues)

The role of 3-hydroxypyridin-4-one derivatives as precursors in metabolic pathways, particularly in relation to Vitamin B6 metabolism, is an area of significant scientific interest. While direct evidence detailing the metabolic fate of 3-hydroxy-2-methoxy-1H-pyridin-4-one as a precursor to Vitamin B6 analogues is not extensively documented in publicly available research, the established biochemical pathways for similar compounds allow for the formulation of a scientifically plausible route. This involves enzymatic activities that can modify the structure of this compound to form a compound that can enter the Vitamin B6 salvage pathway.

The Vitamin B6 salvage pathway is a crucial metabolic route that allows cells to interconvert the various forms of Vitamin B6 (vitamers), such as pyridoxine, pyridoxal, and pyridoxamine, into the biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). mdpi.comresearchgate.netnih.gov This pathway is essential for organisms that cannot synthesize Vitamin B6 de novo and rely on dietary sources. nih.govwikipedia.org The key enzymes in this pathway are pyridoxal kinase, which phosphorylates the vitamers, and pyridoxine 5'-phosphate oxidase (PNPO), which converts the phosphorylated forms to PLP. nih.gov

A potential metabolic pathway for this compound to enter the Vitamin B6 pool involves an initial O-demethylation step. This reaction would remove the methyl group from the methoxy (B1213986) substituent at the C2 position, converting the molecule into a dihydroxypyridine derivative.

Enzymatic O-Demethylation:

O-demethylation is a common metabolic reaction catalyzed by various enzymes, most notably the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. Research has shown that methoxylated compounds, including flavonoids and other aromatic molecules, can undergo O-demethylation by human cytochrome P450 enzymes. nih.govnih.gov This process involves the hydroxylation of the methyl group, followed by the spontaneous release of formaldehyde, resulting in a hydroxyl group.

Should this compound serve as a substrate for such an enzyme, the resulting product would be a 2,3-dihydroxy-1H-pyridin-4-one derivative. This demethylated product would bear a closer structural resemblance to the core pyridine (B92270) structure of Vitamin B6 vitamers.

Entry into the Vitamin B6 Salvage Pathway:

Following a putative O-demethylation, the resulting dihydroxypyridine derivative could potentially be recognized by the enzymes of the Vitamin B6 salvage pathway. The structural similarity to pyridoxine or other Vitamin B6 vitamers would be a key determinant for its entry into this pathway. The enzymes of the salvage pathway, particularly pyridoxal kinase, have a degree of substrate flexibility and can act on various pyridine derivatives.

The existence of naturally occurring methoxylated analogues of Vitamin B6, such as 4'-O-methylpyridoxine (ginkgotoxin) found in the Ginkgo biloba tree, suggests that metabolic pathways for both the formation and potential demethylation of such compounds exist in biological systems. researchgate.net While ginkgotoxin itself is known for its neurotoxic properties due to its interference with Vitamin B6 metabolism, its existence highlights the biological relevance of methoxylated pyridine derivatives.

Hypothetical Metabolic Conversion:

Based on these established metabolic principles, a hypothetical pathway for the conversion of this compound into a Vitamin B6 analogue can be proposed:

O-Demethylation: The initial and rate-limiting step would be the enzymatic removal of the methyl group from the 2-methoxy position, catalyzed by an O-demethylase, likely a cytochrome P450 enzyme.

Structural Rearrangement (if necessary): The resulting dihydroxypyridinone might undergo tautomerization or other minor structural changes to adopt a conformation that is a suitable substrate for the salvage pathway enzymes.

Phosphorylation: The modified pyridinone derivative could then be phosphorylated by pyridoxal kinase.

Oxidation and Interconversion: Subsequent reactions catalyzed by pyridoxine 5'-phosphate oxidase and other transaminases could further modify the molecule to ultimately yield pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6.

It is important to emphasize that this proposed pathway is based on the known metabolic transformations of similar compounds and the established mechanisms of the Vitamin B6 salvage pathway. Further research, including in vitro enzymatic assays and in vivo metabolic studies, is required to definitively elucidate the metabolic fate of this compound and confirm its role as a precursor to Vitamin B6 analogues.

Advanced Research Directions and Future Prospects for 3 Hydroxypyridin 4 One Chemistry

Computational Design and Virtual Screening of Novel Pyridinone Scaffolds

The use of computer-aided drug design (CADD) has become a cornerstone in the rational design of novel pyridinone-based molecules. mdpi.comresearchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), scaffold hopping, and molecular dynamics (MD) simulations are being employed to explore and optimize pyridinone derivatives as potent inhibitors of various biological targets. mdpi.comnih.gov

In recent studies, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed for pyridin-2-one derivatives, demonstrating high predictive ability for their biological activity. researchgate.net These models provide crucial insights into the structural requirements for enhanced potency. For instance, a study on pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) successfully constructed CoMFA and CoMSIA models with excellent statistical significance (Q² values of 0.765 and 0.770, respectively), guiding the design of new, more potent inhibitors. mdpi.comresearchgate.net

Virtual screening and scaffold hopping are powerful tools for identifying new chemical series with desired biological activities. researchgate.netnih.gov By replacing the core structure of a known active compound while retaining its essential pharmacophoric features, researchers can discover novel scaffolds with improved properties. mdpi.com This approach was successfully used to identify new mIDH1 inhibitors by modifying the parent pyridin-2-one structure, leading to compounds with high predicted activity. mdpi.com Molecular docking studies further refine this process by predicting the binding interactions between the designed ligands and their target proteins, helping to rationalize the observed structure-activity relationships (SAR). nih.govresearchgate.net

| Computational Technique | Application in Pyridinone Research | Key Findings | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Development of predictive models for mIDH1 inhibitors based on a pyridin-2-one scaffold. | Generated models with high predictive power (Q² > 0.7), guiding structural modifications for enhanced activity. | mdpi.com, researchgate.net |

| Molecular Docking | Predicting binding modes and interactions of new 3-hydroxypyridine-4-one derivatives with microbial target proteins. | Revealed key interactions responsible for antimicrobial activity and helped explain the potency of specific derivatives. | nih.gov, researchgate.net |

| Scaffold Hopping | Designing novel mIDH1 inhibitors by modifying the pyridin-2-one core of a known active compound. | Led to the identification of new structures with high predicted inhibitory activity and diverse chemical features. | mdpi.com, nih.gov |

| In Silico ADME Prediction | Evaluating the drug-likeness of newly synthesized 3-hydroxypyridine-4-one derivatives. | Provided insights into the pharmacokinetic profiles of potential antimicrobial agents. | nih.gov, benthamdirect.com |

Exploration of Multifunctional Pyridinone-Based Agents

There is a growing interest in developing single chemical entities that can modulate multiple biological targets, offering potential advantages in treating complex diseases. The 3-hydroxypyridin-4-one scaffold is an excellent starting point for creating such multifunctional agents, primarily by combining its inherent iron-chelating ability with other pharmacophores. nih.govnih.gov

One strategy involves designing hybrid molecules that possess both iron-chelating and antioxidant properties. nih.gov For example, novel ferroptosis inhibitors have been rationally designed by incorporating a cinnamic acid scaffold (known for its antioxidant properties) with the 3-hydroxypyridin-4(1H)-one iron-chelating pharmacophore. nih.gov This approach yielded compounds with potent radical-scavenging activity and high affinity for iron, effectively inhibiting a form of iron-dependent cell death. nih.gov

Another avenue of exploration is the development of agents with combined antimicrobial and iron-chelating activities. Iron is an essential nutrient for microbial growth, and depriving bacteria of this element is a validated antimicrobial strategy. Polymeric chelators based on a 3-hydroxypyridin-4-one hexadentate ligand have been synthesized and shown to possess inhibitory activity against both Gram-positive and Gram-negative bacteria. rsc.org The design of these agents often involves creating molecules that can effectively sequester iron from the environment, thereby hindering bacterial proliferation. rsc.org

| Multifunctional Agent Design | Target Application | Example Compound/Strategy | Key Findings | Reference |

| Iron Chelator + Antioxidant | Ferroptosis Inhibition | Hybrid of cinnamic acid and 3-hydroxypyridin-4(1H)-one. | Identified compound 9c with potent radical-scavenging activity (IC₅₀ = 4.35 µM) and high iron affinity (pFe³⁺ = 18.59). | nih.gov |

| Iron Chelator + Antimicrobial | Antibacterial Therapy | Polymeric chelator incorporating a 3-hydroxypyridin-4-one hexadentate monomer. | The monomeric chelator showed very high affinity for iron(III) (pFe³⁺ = 30.37), and both monomer and polymer inhibited bacterial growth. | rsc.org |

| Iron Chelator + ROS Scavenger | Neuroprotection (Oxidative Stress) | 3-hydroxy-2(1H)-pyridinone derivatives linked to antioxidant units. | Patented compounds designed to treat conditions associated with oxidative damage in the central nervous system. | google.com |

Development of Pyridinone Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. researchgate.net The development of pyridinone derivatives as probes is an emerging area with significant potential. The unique properties of the pyridinone scaffold can be harnessed to create fluorescent sensors for imaging ions and reactive oxygen species (ROS) within living cells. nih.gov

The design of such probes often involves conjugating the pyridinone core, which provides the specific recognition and binding element (e.g., for metal ions), to a fluorophore. The binding event then triggers a change in the fluorophore's emission, allowing for detection and quantification. While research on probes derived directly from 3-hydroxy-2-methoxy-1H-pyridin-4-one is still nascent, studies on related heterocyclic scaffolds like imidazo[1,5-a]pyridine (B1214698) provide a blueprint for future work. nih.gov These scaffolds have been successfully used to create fluorescent membrane probes that report on the local environment, such as membrane fluidity and hydration. nih.gov

Future research could focus on creating 3-hydroxypyridin-4-one-based probes that are highly selective for specific metal ions (e.g., Fe³⁺, Zn²⁺) or ROS (e.g., hypochlorous acid). nih.gov These tools would be invaluable for studying the roles of these species in cellular health and disease. Activity-based probes, which covalently bind to the active site of a target enzyme, represent another exciting direction, offering a way to directly monitor enzyme activity in a complex biological system. unimelb.edu.au

Integration of Omics Technologies in Mechanistic Investigations

To fully understand the biological effects of 3-hydroxypyridin-4-one derivatives, a systems-level approach is required. The integration of "omics" technologies—such as proteomics (the large-scale study of proteins) and metabolomics (the comprehensive analysis of metabolites)—offers a powerful way to elucidate the mechanisms of action of these compounds. nih.gov

By treating cells or organisms with a pyridinone derivative and subsequently analyzing the global changes in protein and metabolite levels, researchers can identify the specific cellular pathways that are perturbed. nih.govnih.gov For instance, if a pyridinone derivative is designed as an antimicrobial agent, proteomics could identify its protein target, while metabolomics could reveal disruptions in key metabolic pathways of the microorganism, such as nucleotide or amino acid metabolism. nih.gov

This integrated omics approach provides a holistic view of a compound's biological impact, moving beyond a single-target interaction to a network-level understanding. nih.gov It can help in identifying both on-target and off-target effects, uncovering novel mechanisms of action, and discovering biomarkers to monitor a compound's efficacy. This deep mechanistic insight is crucial for the rational optimization of lead compounds and for advancing them through the drug discovery pipeline. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-2-methoxy-1H-pyridin-4-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Key variables include catalyst selection (e.g., acidic vs. basic conditions), solvent polarity, and temperature. For example, analogous pyridinone syntheses employ stepwise methoxylation and hydroxylation under controlled temperatures (57–63°C) with catalysts like HCl or phosphate salts . Reaction progress can be monitored via gas chromatography (GC) or HPLC to optimize yield and purity. Adjusting stoichiometry of reagents (e.g., methoxy precursors) and post-reaction purification (e.g., recrystallization) are critical for reproducibility.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) to assign methoxy and hydroxyl proton environments, and mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography is definitive for resolving tautomeric forms (e.g., 1H-pyridin-4-one vs. 4-hydroxypyridine), as demonstrated for structurally similar pyridinones . For unstable intermediates, low-temperature crystallography or solid-state NMR may mitigate decomposition.

Q. How can aqueous stability and pH-dependent tautomerism of this compound be assessed experimentally?

- Methodological Answer : Conduct pH-variation studies (2–12) using UV-Vis spectroscopy to track tautomeric shifts (e.g., λmax changes at 250–300 nm). Compare with computational models (DFT) to predict dominant tautomers. Stability under physiological conditions (e.g., PBS buffer) can be quantified via LC-MS over 24–72 hours to assess degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in introducing substituents to the pyridinone core?

- Methodological Answer : Substituent orientation is influenced by electronic (e.g., methoxy group’s electron-donating effect) and steric factors. For example, methoxy at C2 may direct electrophilic substitution to C5/C6 via resonance stabilization. Competitive pathways (e.g., O- vs. N-alkylation) require kinetic studies (stopped-flow UV) and trapping intermediates (e.g., using silyl protecting groups) . Computational modeling (MD/DFT) can map transition states to rationalize observed regiochemistry.

Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., hindered rotation of methoxy groups) or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) can identify exchange broadening, while NOESY/ROESY experiments reveal spatial proximity of protons. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-methoxy) to clarify assignments .

Q. What strategies mitigate oxidative degradation during catalytic applications (e.g., metal coordination studies)?

- Methodological Answer : Chelation with redox-inert metals (e.g., Zn²⁺) or sterically bulky ligands can stabilize the pyridinone core. Antioxidants (e.g., BHT) or anaerobic conditions (glovebox) may reduce autoxidation. Monitor degradation via cyclic voltammetry (CV) to identify redox-sensitive sites and modify substitution patterns (e.g., electron-withdrawing groups at C3/C5) .

Q. What are the challenges in correlating computational predictions (e.g., pKa, logP) with experimental data for this compound?

- Methodological Answer : Discrepancies often stem from solvent effects and protonation state assumptions. Validate computational pKa values via potentiometric titration in mixed solvents (e.g., water-DMSO). For logP, compare shake-flask measurements (octanol-water partition) with chromatographic methods (e.g., HPLC retention time correlation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.